molecular formula C9H11F2NO2S B3007227 1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide CAS No. 1263274-94-7

1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide

Cat. No.: B3007227
CAS No.: 1263274-94-7
M. Wt: 235.25
InChI Key: VVJFFNJXIKDLBU-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide is an organic compound that features a sulfonamide group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 3,5-difluoroaniline with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the difluorophenyl ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide
  • 1-(3,4-Difluorophenyl)-N,N-dimethylmethanesulfonamide
  • 1-(2,4-Difluorophenyl)-N,N-dimethylmethanesulfonamide

Uniqueness

1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacological activity and selectivity compared to other difluorophenyl sulfonamides .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N,N-dimethylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2S/c1-12(2)15(13,14)6-7-3-8(10)5-9(11)4-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJFFNJXIKDLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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